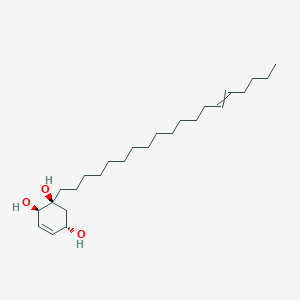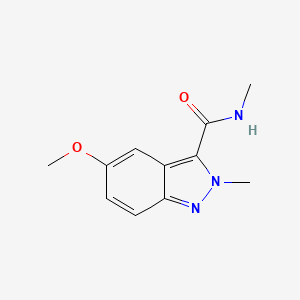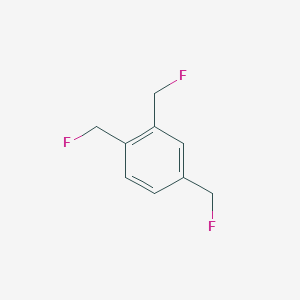![molecular formula C12H14N4S B12617449 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- CAS No. 918313-40-3](/img/structure/B12617449.png)
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is a heterocyclic compound that features a triazole ring fused with a phenyl group and a thiazolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high regioselectivity and yield. The reaction involves the use of phenyl azide and an alkyne derivative of thiazolidine under copper catalysis to form the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis is often carried out under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with minimal metal leaching and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleic acids, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound without the phenyl and thiazolidine groups.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen positioning.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A related compound with a thiol group instead of the thiazolidine moiety.
Uniqueness
1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is unique due to its combination of the triazole ring, phenyl group, and thiazolidine moiety.
Eigenschaften
CAS-Nummer |
918313-40-3 |
|---|---|
Molekularformel |
C12H14N4S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
(4R)-4-[(5-phenyltriazol-1-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-6-14-15-16(12)7-11-8-17-9-13-11/h1-6,11,13H,7-9H2/t11-/m1/s1 |
InChI-Schlüssel |
WVMUZDCHSWDZQK-LLVKDONJSA-N |
Isomerische SMILES |
C1[C@H](NCS1)CN2C(=CN=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(NCS1)CN2C(=CN=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)


![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)

![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)
